molecular formula C10H10O2 B11918202 (5-Methylbenzofuran-2-yl)methanol

(5-Methylbenzofuran-2-yl)methanol

Cat. No.: B11918202
M. Wt: 162.18 g/mol
InChI Key: FSDXPMZBNLRZNI-UHFFFAOYSA-N
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Chemical Reactions Analysis

(5-Methylbenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives and substituted benzofuran compounds.

Mechanism of Action

The mechanism of action of (5-Methylbenzofuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

(5-Methylbenzofuran-2-yl)methanol can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

IUPAC Name

(5-methyl-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDXPMZBNLRZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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